molecular formula C28H22F3N7O B1142044 4-Methyl-N-(3-(5-Methyl-1H-iMidazol-1-yl)-5-(trifluoroMethyl)phenyl)-3-((4-(pyridin-3-yl)pyriMidin-2 CAS No. 641571-15-5

4-Methyl-N-(3-(5-Methyl-1H-iMidazol-1-yl)-5-(trifluoroMethyl)phenyl)-3-((4-(pyridin-3-yl)pyriMidin-2

Cat. No.: B1142044
CAS No.: 641571-15-5
M. Wt: 529.5 g/mol
InChI Key: LVVDYLLEWIHKDY-UHFFFAOYSA-N
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Description

4-Methyl-N-(3-(5-Methyl-1H-iMidazol-1-yl)-5-(trifluoroMethyl)phenyl)-3-((4-(pyridin-3-yl)pyriMidin-2 is a complex organic compound that features multiple functional groups, including imidazole, trifluoromethyl, and pyridine rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-(3-(5-Methyl-1H-iMidazol-1-yl)-5-(trifluoroMethyl)phenyl)-3-((4-(pyridin-3-yl)pyriMidin-2 typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, ammonia, and formaldehyde.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Coupling reactions: The pyridine and pyrimidine rings can be introduced through coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions could target the imidazole or pyridine rings, potentially leading to hydrogenated derivatives.

    Substitution: The trifluoromethyl group may participate in nucleophilic substitution reactions, especially under strong basic conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Sodium hydride, potassium tert-butoxide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce hydrogenated imidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology

Biologically, compounds with imidazole and pyridine rings are often explored for their enzyme inhibitory activities, making them potential candidates for drug development.

Medicine

In medicine, such compounds might be investigated for their potential as therapeutic agents, particularly in the treatment of diseases where enzyme inhibition is a key mechanism.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action for this compound would likely involve interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring, for example, is known to coordinate with metal ions in enzyme active sites, potentially inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

    4-Methylimidazole: Known for its use in pharmaceuticals and as a precursor in organic synthesis.

    Trifluoromethylbenzene: Used in the synthesis of agrochemicals and pharmaceuticals.

    Pyridine derivatives: Widely used in medicinal chemistry for their biological activities.

Uniqueness

The uniqueness of 4-Methyl-N-(3-(5-Methyl-1H-iMidazol-1-yl)-5-(trifluoroMethyl)phenyl)-3-((4-(pyridin-3-yl)pyriMidin-2 lies in its combination of functional groups, which may confer unique biological activities and chemical reactivity compared to its individual components.

Properties

CAS No.

641571-15-5

Molecular Formula

C28H22F3N7O

Molecular Weight

529.5 g/mol

IUPAC Name

4-methyl-N-[3-(5-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide

InChI

InChI=1S/C28H22F3N7O/c1-17-5-6-19(10-25(17)37-27-34-9-7-24(36-27)20-4-3-8-32-15-20)26(39)35-22-11-21(28(29,30)31)12-23(13-22)38-16-33-14-18(38)2/h3-16H,1-2H3,(H,35,39)(H,34,36,37)

InChI Key

LVVDYLLEWIHKDY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=NC=C3C)NC4=NC=CC(=N4)C5=CN=CC=C5

Synonyms

4-Methyl-N-(3-(5-Methyl-1H-iMidazol-1-yl)-5-(trifluoroMethyl)phenyl)-3-((4-(pyridin-3-yl)pyriMidin-2-yl)aMino)benzaMide

Origin of Product

United States

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